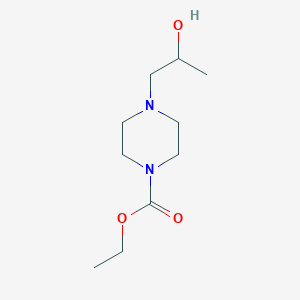

4-(2-hydroxypropyl)pipérazine-1-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 . It is used for proteomics research .

Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethyl carboxylate group . Further structural details may require more specific studies or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate are not fully detailed in the search results. It is known to have a molecular weight of 216.28 .Mécanisme D'action

Target of Action

Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate is a compound used in proteomics research It has been screened for antibacterial activities against gram-positive strains (staphylococcus aureus and bacillus subtilis) and gram-negative strains (escherichia coli and pseudomonas aeruginosa) , suggesting potential targets within these bacterial species.

Mode of Action

Given its antibacterial activity , it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial growth inhibition or death.

Biochemical Pathways

Considering its antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication, thereby inhibiting bacterial growth.

Result of Action

Its antibacterial activity suggests that it may cause cellular damage or death in certain bacterial species .

Action Environment

Like many chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and light exposure .

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate has several advantages for use in lab experiments, including its stability and ability to form stable complexes with metal ions and other drugs. However, its solubility in water is limited, which may limit its use in certain experiments.

Orientations Futures

There are several potential future directions for research involving Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate. One area of interest is the development of Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate and its potential applications in the treatment of various diseases.

Applications De Recherche Scientifique

Synthèse de nouveaux composés organiques

Les dérivés de la pipérazine servent de blocs de construction ou d'intermédiaires dans la synthèse de divers nouveaux composés organiques, y compris les amides, les sulfonamides, les bases de Mannich, les bases de Schiff, les thiazolidinones, les azétidinones et les imidazolinones .

Intermédiaires pharmaceutiques

Ces composés peuvent être utilisés dans la préparation d'intermédiaires pharmaceutiques, qui sont cruciaux dans le développement de nouveaux médicaments .

Dépistage de l'activité biologique

Certains dérivés de la pipérazine ont été testés pour leurs activités antibactériennes contre différentes souches bactériennes, indiquant des applications potentielles dans le développement d'agents antibactériens .

Liens pour le développement de PROTAC

Certains composés à base de pipérazine sont utilisés comme liens semi-flexibles dans le développement de chimères de ciblage de la protéolyse (PROTAC), qui constituent une nouvelle classe de médicaments qui ciblent les protéines pour la dégradation .

Recherche chimique

Les dérivés de la pipérazine sont utilisés dans diverses applications de recherche chimique en raison de leur réactivité et de leur polyvalence dans la formation de différentes structures chimiques .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-3-15-10(14)12-6-4-11(5-7-12)8-9(2)13/h9,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTNLOJURSDQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371362 | |

| Record name | Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99849-94-2 | |

| Record name | Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99849-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromopentyl)oxy]-4-chlorobenzene](/img/structure/B1621311.png)

![2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde](/img/structure/B1621312.png)

![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B1621318.png)

![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)

![2-[4-(Tert-butyl)phenoxy]nicotinic acid](/img/structure/B1621325.png)

![2-iodo-N-[(E)-2-(5-methyl-2-furyl)-1-(phenylcarbamoyl)ethenyl]benzamide](/img/structure/B1621333.png)